molecular formula C19H26N2O B2884716 N-(4-Tert-butylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2309749-66-2

N-(4-Tert-butylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2884716
CAS No.: 2309749-66-2
M. Wt: 298.43
InChI Key: VKFRUAWQMINQJS-UHFFFAOYSA-N
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Description

N-(4-Tert-butylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide is a synthetic small molecule featuring the 8-azabicyclo[3.2.1]octane scaffold, a privileged structure in medicinal chemistry known for its three-dimensional rigidity and potential for target engagement . This compound is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans. Compounds based on the 8-azabicyclo[3.2.1]octane structure are of significant research interest for developing inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme . NAAA is a lysosomal cysteine hydrolase that is highly expressed in immune cells and is responsible for the deactivation of endogenous lipid mediators, notably palmitoylethanolamide (PEA) . By potentially inhibiting NAAA, this chemical class may offer a strategy to prolong the activity of PEA, which possesses well-documented anti-inflammatory and analgesic properties through its action on the PPAR-α receptor . Research into such inhibitors represents a promising approach for investigating new pathways to manage chronic inflammatory and pain conditions without the systemic side effects associated with direct receptor agonists . The structural core of this reagent, particularly the 3-methylidene group and the 4-tert-butylphenyl carboxamide moiety, may be explored to understand structure-activity relationships (SAR) for optimizing potency and selectivity against biological targets like NAAA . Researchers can utilize this compound as a key intermediate or a pharmacological tool compound to probe lysosomal enzyme function, investigate the endocannabinoid system, and explore novel mechanisms for modulating the inflammatory response in cellular and animal models of disease.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-13-11-16-9-10-17(12-13)21(16)18(22)20-15-7-5-14(6-8-15)19(2,3)4/h5-8,16-17H,1,9-12H2,2-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFRUAWQMINQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2C3CCC2CC(=C)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Tert-butylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide, also known as a derivative of the azabicyclo[3.2.1]octane scaffold, is a compound with significant potential in medicinal chemistry. Its unique bicyclic structure, containing nitrogen, allows for diverse biological activities, particularly in drug discovery and development. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The molecular formula of this compound is C19H26N2OC_{19}H_{26}N_{2}O with a molecular weight of 298.43 g/mol. The structure features a tert-butyl group and an azabicyclic framework that are critical for its biological interactions.

PropertyValue
Molecular FormulaC19H26N2OC_{19}H_{26}N_{2}O
Molecular Weight298.43 g/mol
IUPAC NameThis compound
CAS Number1403766-87-9

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. The compound's structural similarity to tropane alkaloids suggests potential applications in treating neurological disorders.

Pharmacological Studies

Research indicates that compounds within the azabicyclo[3.2.1]octane family exhibit a range of pharmacological effects:

  • Anticholinergic Activity : The compound may inhibit acetylcholine receptors, leading to effects such as reduced muscle contraction and potential applications in treating conditions like asthma and motion sickness.
  • Dopaminergic Effects : By interacting with dopamine receptors, it could influence mood regulation and cognitive functions, making it a candidate for treating disorders like Parkinson's disease.

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective properties of azabicyclo compounds against neurodegenerative diseases. The results showed that derivatives similar to this compound exhibited significant protective effects on neuronal cells exposed to oxidative stress.

Study 2: Analgesic Properties

In another investigation, the analgesic properties of related compounds were assessed using animal models of pain. The findings suggested that these compounds could effectively reduce pain responses without significant side effects commonly associated with opioids.

Toxicity Profile

While the therapeutic potential is promising, toxicity studies are essential for determining safety profiles. Preliminary data indicate low toxicity levels at therapeutic doses, but further comprehensive toxicological assessments are necessary.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 8-azabicyclo[3.2.1]octane scaffold is widely utilized in drug discovery. Below is a detailed comparison of structurally related compounds, focusing on substituents, synthetic routes, and biological activities.

Table 1: Structural and Functional Comparison of 8-Azabicyclo[3.2.1]octane Derivatives

Compound Name Substituents Key Features Biological Activity Synthesis Method Reference
N-(4-Tert-butylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide (Target) - 3-Methylidene
- 8-(4-tert-butylphenylcarboxamide)
High lipophilicity due to tert-butyl group; rigid bicyclic core Not reported in evidence Likely involves carboxamide coupling and alkylation
(3-endo)-3-(Phenylsulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide - 3-Phenylsulfonyl
- 8-(4-trifluoromethylphenylcarboxamide)
Electron-withdrawing CF₃ group enhances binding affinity Potential kinase or protease inhibition (implied by sulfonyl group) Multi-step synthesis with sulfonylation
B5: (1R,5S)-N-(5-chloro-2-methylphenyl)-8-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxamide - 8-(4-Oxoquinazolinylmethyl)
- 3-Carboxamide with chloro/methylphenyl
Quinazoline moiety suggests PARP inhibition activity PARP inhibition in resistant cell lines Derived from 4-hydroxyquinazoline intermediates
8-[(4-Aminophenyl)sulfonyl]-8-azabicyclo[3.2.1]octane-3-carbonitrile (D4) - 3-Carbonitrile
- 8-(4-aminophenylsulfonyl)
Polar nitrile group enhances solubility Not explicitly stated; sulfonamides often target enzymes Grignard reagent coupling
3-Amino-8-benzyl-8-azabicyclo[3.2.1]octane - 3-Amino
- 8-Benzyl
Free amino group enables further derivatization Intermediate for CNS-targeting drugs (e.g., tropane analogs) Benzylation and amination
Ethyl 8-benzyl-8-azabicyclo[3.2.1]octane-3-carboxylate - 3-Ethoxycarbonyl
- 8-Benzyl
Ester group for prodrug strategies Not reported Alkylation and esterification

Key Findings:

Substituent Effects: Lipophilicity: The tert-butyl group in the target compound likely enhances membrane permeability compared to the trifluoromethylphenyl group in , which may improve CNS penetration.

The absence of quinazoline in the target compound suggests divergent applications.

Synthetic Challenges :

  • The synthesis of 8-azabicyclo[3.2.1]octane derivatives often requires multi-step reactions, such as Grignard couplings (e.g., D4 in ) or benzylation (e.g., ). The target compound’s methylidene group may necessitate specialized reagents for double-bond formation.

Structural Diversity :

  • Derivatives with ester () or nitrile () groups highlight the scaffold’s versatility for prodrug design or polar interactions, respectively.

Notes on Contradictions and Limitations

  • Substituent Trade-offs : The tert-butyl group in the target compound may improve lipophilicity but could reduce solubility compared to polar groups like sulfonyl () or nitrile ().

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